![molecular formula C11H11BrN2O2 B2889180 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione CAS No. 200938-70-1](/img/structure/B2889180.png)
6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione
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Description
6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione is an organic compound with a unique structure and properties. It is a quinazolinedione derivative of the bromoalkylpropyl group, and is a member of the quinazoline family. 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione has been studied extensively in the past few decades and has been found to have a variety of applications in scientific research and laboratory experiments.
Scientific Research Applications
Organic Chemistry Synthesis Techniques
Mohammadi and Hossini (2011) described a method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones, including compounds related to 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione. They achieved this through a one-pot, three-component synthesis that utilizes isatoic anhydride, orthoesters, and amines, catalyzed by KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions. This method is notable for its efficiency and the variety of substituents that can be introduced into the quinazolinone framework, demonstrating the versatility of 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione derivatives in synthetic organic chemistry (Mohammadi & Hossini, 2011).
Antifungal Activities
Gui-ping Ouyang et al. (2006) developed a straightforward and effective method for synthesizing 3-alkylquinazolin-4-one derivatives from quinazolin-4-one treated with alkyl bromides under phase transfer catalysis conditions. Among these derivatives, 6-bromo-3-propylquinazolin-4-one was identified to possess significant antifungal activity, highlighting the potential of 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione and its derivatives in the development of new antifungal agents (Ouyang et al., 2006).
Potential in Cancer Therapy
Tsou et al. (2001) synthesized a series of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, aiming at their potential function as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds, by virtue of their structural similarity and mechanism of action, point towards the utility of 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione derivatives in cancer therapy, particularly in targeting tumors that overexpress EGFR and HER-2 (Tsou et al., 2001).
properties
IUPAC Name |
6-bromo-3-propyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADXUAFKCYTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione |
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